4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a fluorinated alcohol compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is C6H11F3O . It has a molecular weight of 156.15 .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 156.15 .Scientific Research Applications
Dynamics and Solid-State Polymorphism
Dynamics in Plastic Crystalline Phases : Research by Carignani et al. (2018) explored the dynamics of 2,2-Dimethylbutan-1-ol (an isomer of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol) in liquid and plastic crystalline phases. This study provided insights into internal motions, molecular reorientations, and self-diffusion coefficients in different phases (Carignani et al., 2018).
Solid State Polymorphism and Dynamics : Juszyńska-Gałązka et al. (2013) studied 2,2-dimethylbutan-1-ol, focusing on its complex solid-state polymorphism and relaxational dynamics. The study identified multiple orientationally disordered crystalline phases (Juszyńska-Gałązka et al., 2013).
Catalytic Applications
- Catalysis in Gas Phase : Johnson and Stimson (1968) described the catalytic effects in the gas-phase decomposition of 2,3-dimethylbutan-2-ol, an isomer, highlighting how substitutions in the alcohol affect the reaction rate (Johnson & Stimson, 1968).
Materials Science and Luminescence Studies
NIR-Luminescence in Ytterbium Complexes : Martín‐Ramos et al. (2013) researched ytterbium(III) beta-diketonate complexes, incorporating 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, to analyze photoluminescence properties. This study reveals the role of fluorinated β-diketonate chain length in luminescence intensity and lifetimes (Martín‐Ramos et al., 2013).
Eu(III) Tetrakis(β-diketonate) Dimeric Complex : Biju et al. (2014) synthesized a Eu(III) dimeric complex, investigating its photophysical properties and luminescence. The study includes the usage of 4,4,4-trifluoro-3-oxobutanoyl phenoxy as part of the ligand system (Biju et al., 2014).
Synthesis and Chemical Reactions
Synthesis of Taurine Derivatives : Seeberger et al. (2007) developed a method for protecting sulfonic acids using 2,2-dimethylbutane-1,4-diol, a related compound, demonstrating its application in synthesizing taurine derivatives (Seeberger et al., 2007).
Trifluoromethyl-Containing Fused Pyridines Synthesis : Volochnyuk et al. (2003) investigated the reaction of 4,4,4-trifluoro-3-oxobutanoates with electron-rich amino heterocycles, proposing a procedure for the annulation of the trifluoromethylpyridine ring to these heterocycles (Volochnyuk et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDQSUZSZANDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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